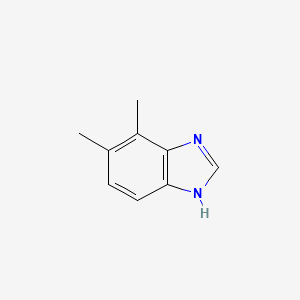
4,5-Dimethyl-1H-benzimidazole
Descripción general
Descripción
4,5-Dimethyl-1H-benzimidazole is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.193. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4,5-Dimethyl-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Benzimidazole derivatives, including this compound, exhibit several mechanisms of action that contribute to their biological activity:
- DNA Interaction : These compounds can bind to DNA, leading to alkylation and disruption of DNA synthesis, which is crucial for cancer cell proliferation.
- Enzyme Inhibition : They are known to inhibit various enzymes involved in critical biochemical pathways, affecting cell metabolism and survival .
- Tubulin Disruption : Benzimidazole derivatives can interfere with microtubule dynamics, which is essential for cell division and has implications in cancer therapy.
Pharmacological Properties
This compound demonstrates a range of pharmacological properties:
- Antitumor Activity : Research indicates that benzimidazole derivatives possess significant anticancer properties. They have been shown to inhibit the growth of various cancer cell lines through multiple pathways .
- Antiviral Activity : Some studies suggest that these compounds may exhibit antiviral effects against viruses such as Bovine Viral Diarrhea Virus (BVDV), with specific derivatives demonstrating potent activity .
- Antimicrobial Effects : The compound has also been investigated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have reported promising results in terms of minimum inhibitory concentrations (MICs) against various pathogens .
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly at specific concentrations. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay method.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| A549 | 10.0 |
This data highlights the potential of this compound as an effective anticancer agent.
Antiviral Activity
In another study focused on antiviral properties, the compound was tested against BVDV in MDBK cells. The results showed that certain derivatives exhibited EC50 values ranging from 0.09 to 41 µM, indicating their effectiveness in inhibiting viral replication.
| Compound | EC50 (µM) |
|---|---|
| 4,5-Dimethyl Derivative A | 0.09 |
| 4,5-Dimethyl Derivative B | 3.6 |
| Control | >100 |
Propiedades
IUPAC Name |
4,5-dimethyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-4-8-9(7(6)2)11-5-10-8/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQDMLVPPFIGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862232 | |
| Record name | 4,5-Dimethyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















